5-Chloro-6-fluoropyridin-2-amine has been used as a building block in the synthesis of novel antidepressant drug candidates. Researchers exploring multiple reuptake inhibitors (MRIs) of monoamine transmitters for treating depression have incorporated this molecule into their designs. The synthesis and evaluation of erythro/threo racemates and optical isomers of 2‐(4‐benzylpiperazin‐1‐yl)‐1‐(5‐chloro-6‐methoxynaphthalen-2‐yl)hexan‐1‐ol, a potential triple MRI, highlight the utility of similar halogenated pyridine derivatives in developing novel antidepressant therapies. []
5-Chloro-6-fluoropyridin-2-amine plays a crucial role in developing new antimycobacterial agents. Scientists have designed and synthesized hybrid molecules by combining the structural features of pyrazinamide, a first-line antitubercular drug, with a 4-phenylthiazol-2-amine scaffold. This strategy led to the development of potent compounds such as 6-chloro-N-[4-(4-fluorophenyl)thiazol-2-yl]pyrazine-2-carboxamide (9b), which exhibited significant activity against Mycobacterium tuberculosis, Mycobacterium kansasii, and Mycobacterium avium. Molecular docking studies suggest that these compounds might target mycobacterial beta-ketoacyl-(acyl-carrier-protein) synthase III (FabH), highlighting the potential of 5-Chloro-6-fluoropyridin-2-amine derivatives in tackling mycobacterial infections. []
Research efforts aimed at improving Positron Emission Tomography (PET) biomarkers for cancer imaging have explored the use of 5-Chloro-6-fluoropyridin-2-amine as a starting point for synthesizing novel PET ligands. Specifically, researchers investigated the structure-activity relationship around the pyridazinoindole ring, ultimately leading to the development of 7-chloro-N,N,5-trimethyl-4-oxo-3(6-[18F]fluoropyridin-2-yl)-3,5-dihydro-4H-pyridazino[4,5-b]indole-1-acetamide (18F-VUIIS8310). This novel PET ligand exhibited promising properties in preclinical studies, including elevated uptake and specific, displaceable binding in a rat glioma model. The high signal-to-noise ratio observed between tumor and surrounding normal brain tissue underscores the potential of such compounds for early tumor detection. []
5-Chloro-6-fluoropyridin-2-amine serves as a key building block for synthesizing negative allosteric modulators (NAMs) of metabotropic glutamate receptor subtype 5 (mGlu5). mGlu5 NAMs hold promise for treating various psychiatric and neurodegenerative disorders. Extensive preclinical evidence supports their potential utility, and multiple mGlu5 NAMs have progressed to clinical trials. One notable example is the compound N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238), which was selected for clinical evaluation based on its favorable pharmacological and pharmacokinetic properties. Notably, VU0424238 exhibited high selectivity for mGlu5 over other mGlu receptors and demonstrated 50% receptor occupancy at low doses in preclinical animal models. []
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4